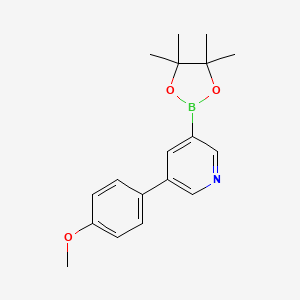

5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-14(11-20-12-15)13-6-8-16(21-5)9-7-13/h6-12H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFWSSZQZYJZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001144083 | |

| Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-09-0 | |

| Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001144083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

Borylation Reaction: The initial step involves the borylation of 5-bromo-3-(4-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired boronic acid pinacol ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Substitution Reactions: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used as catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often employed as bases.

Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and toluene are frequently used solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Boranes: Formed through reduction of the boronic ester group.

Scientific Research Applications

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: Employed as a reagent in various catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

Molecular Probes: Used in the development of molecular probes for biological imaging and diagnostics.

Industry:

Material Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.

Electronics: Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The primary mechanism of action of 5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The process can be summarized as follows:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituted Pyridine Boronic Esters

The following table compares the target compound with analogs differing in substituent type, position, and electronic properties:

Notes:

Key Structural and Reactivity Differences

Methoxy vs. Cyclopropylmethoxy: The cyclopropylmethoxy group in 947191-69-7 introduces steric bulk, which may reduce reaction rates in sterically hindered coupling partners .

Boron Group Position :

- Boronic esters at C3 (target compound) vs. C5 (3-Methoxypyridine-5-boronic acid pinacol ester, 445264-60-8) alter regioselectivity in Suzuki reactions. For example, C3-substituted esters are more reactive in couplings with aryl halides at ortho positions .

Stability and Storage :

- Pyridine boronic esters with electron-donating groups (e.g., 4-methoxyphenyl) exhibit greater stability under ambient conditions compared to those with electron-withdrawing substituents. However, compounds like 2-Methoxypyridine-4-boronic acid pinacol ester require storage at 0–6°C to prevent decomposition .

Research Findings and Industrial Relevance

Medicinal Chemistry: Boronic esters like 6-Morpholinopyridine-3-boronic acid pinacol ester (CAS 485799-04-0) are intermediates in kinase inhibitors, highlighting the versatility of pyridine-based boronic acids . The target compound’s stability and reactivity make it a candidate for synthesizing serotonin receptor modulators, as seen in related intermediates .

Supplier Availability :

- Suppliers such as Combi-Blocks (FM-7198, 98% purity) and Kanto Reagents (>97% purity for 445264-60-8) provide gram-scale quantities, underscoring industrial demand .

Biological Activity

5-(4-Methoxyphenyl)pyridine-3-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 273.12 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in the Suzuki–Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds in organic synthesis. The compound acts as a boronic acid derivative that can undergo protodeboronation, leading to the release of the active boron species that interact with various biological targets .

Anticancer Properties

Research indicates that compounds containing boron, including this pinacol ester, exhibit significant anticancer properties. Specifically, they have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related boronic acids have demonstrated their efficacy against breast and prostate cancer cells by disrupting cellular signaling pathways involved in growth and survival .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes relevant to cancer progression. For example, it can act as a reversible inhibitor of proteasomes, leading to the accumulation of pro-apoptotic factors within cells . Additionally, its derivatives have shown activity against various kinases involved in tumor growth and metastasis.

Case Studies

-

Breast Cancer Cell Lines :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC value of approximately 15 µM after 48 hours of treatment . -

Prostate Cancer Models :

In another study involving LNCaP prostate cancer cells, treatment with this compound resulted in significant apoptosis as measured by annexin V staining and caspase activation assays. The mechanism was linked to the inhibition of the PI3K/Akt pathway, crucial for cell survival .

Research Findings Summary Table

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a valuable reagent in organic chemistry for synthesizing complex molecules through cross-coupling reactions. Its stability and ease of handling make it an attractive option for both academic research and industrial applications .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 5-(4-methoxyphenyl)pyridine-3-boronic acid pinacol ester, and what key reaction parameters influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a pyridine halide reacts with a boronic ester under palladium catalysis. Key parameters include:

- Catalyst choice : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos .

- Base selection : Potassium phosphate or carbonate enhances coupling efficiency .

- Solvent system : Tetrahydrofuran (THF)/water or dioxane/ethanol mixtures under inert atmospheres .

- Temperature : Reactions often proceed at 75–85°C for 3–12 hours .

Yields vary (69–94%) depending on reactant purity and catalyst loading .

How is the purity and structural integrity of this boronic ester validated in academic settings?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity and absence of deprotection byproducts (e.g., free boronic acid) .

- HPLC/MS : Monitors reaction progress and quantifies impurities (<2% for >97% purity) .

- Melting point analysis : Deviations from literature values indicate contamination .

What are the recommended storage conditions to prevent degradation?

- Temperature : Store at 0–6°C in sealed containers to inhibit hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) in dry environments .

- Light exposure : Amber vials prevent photodegradation of the boronic ester moiety .

Advanced Research Questions

How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

- Optimized stoichiometry : Use 1.1–1.3 equivalents of boronic ester to limit homocoupling .

- Acid scavengers : Add molecular sieves to sequester water, reducing protodeboronation .

- Precatalyst activation : Pre-stir Pd catalysts with ligands (e.g., XPhos) to enhance catalytic activity .

What strategies improve the stability of this compound under aqueous or basic conditions?

- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to slow hydrolysis .

- Co-solvents : Use THF or dioxane to reduce water activity in reaction mixtures .

- Derivatization : Convert to more stable trifluoroborate salts if prolonged storage is required .

How does the methoxyphenyl substituent influence electronic properties in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The electron-donating methoxy group enhances π-π stacking interactions in COFs, increasing crystallinity and surface area (e.g., up to 1590 m²/g in COF-5 analogs). It also modulates redox activity in MOFs for catalytic applications .

Data Contradiction Analysis

Why do reported yields for Suzuki-Miyaura couplings vary significantly across studies?

Discrepancies arise from:

- Catalyst loading : Higher Pd(dppf)Cl₂ (5 mol%) improves yields but risks colloidal Pd formation .

- Oxygen sensitivity : Incomplete degassing reduces catalyst turnover .

- Substrate solubility : Poorly soluble aryl halides require polar aprotic solvents (e.g., DMF), which may deactivate Pd .

How should researchers address inconsistencies in NMR data for boronic ester derivatives?

- Deuterated solvent effects : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening .

- Dynamic NMR : Elevated temperatures (50°C) resolve rotational isomerism in pinacol esters .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals from methoxyphenyl and pyridine moieties .

Methodological Best Practices

What analytical methods are recommended for quantifying trace impurities?

- LC-MS/MS : Detects sub-1% impurities (e.g., deboronated byproducts) .

- Ion chromatography : Monitors residual inorganic salts (e.g., K₃PO₄) post-workup .

How can researchers optimize reaction scalability without compromising efficiency?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.